![molecular formula C15H14ClN3OS B2868372 (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide CAS No. 301351-29-1](/img/structure/B2868372.png)
(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide
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Description
Chemical Reactions Analysis
The chemical reactions involving “(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” are not explicitly mentioned in the sources I found. Chemical reactions can be influenced by factors such as temperature, pressure, and the presence of other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity . Specific physical and chemical properties for “(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” were not found in the sources I accessed.Scientific Research Applications
Antibacterial Activity
Furan derivatives, including our compound of interest, have shown significant promise in the field of antibacterial research. They have been synthesized and evaluated for their inhibitory activity against various Gram-positive bacteria, including multidrug-resistant clinical isolates . These compounds can serve as potent antibacterial agents, potentially addressing the growing concern of antibiotic resistance.
Antimicrobial Properties
The antimicrobial properties of furan derivatives extend beyond just antibacterial activity. They have also been found to exhibit activity against other types of microorganisms. This broad spectrum of antimicrobial activity makes them valuable for developing new treatments for infections caused by a variety of pathogens .
Pharmacological Applications
Furan derivatives have a wide range of pharmacological applications. They have been used in the treatment of bacterial and parasitic infections, showcasing their versatility as pharmaceutical agents . The compound could be explored further for its potential uses in pharmacology and medicine.
Synthesis of Active Pharmaceutical Ingredients
The synthesis of active pharmaceutical ingredients (APIs) often involves furan derivatives due to their favorable biological and pharmacological properties. Our compound could be a key intermediate in the synthesis of APIs, contributing to the development of new drugs .
Cytotoxicity Studies
In addition to their antimicrobial and pharmacological applications, furan derivatives have been examined for their cytotoxicity levels. They have displayed low levels of toxicity toward HeLa cells, which is promising for their potential use in medical applications without causing harm to healthy cells .
Antitumor Properties
Some furan derivatives have shown interesting biological activities, such as antitumor properties. This opens up possibilities for the compound to be used in cancer research, potentially leading to new treatments or therapies .
properties
IUPAC Name |
1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYHVKQKDGUMQ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide |
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